Triethyltin hydroxide
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Overview
Description
Triethyltin hydroxide is an organotin compound with the chemical formula C6H16OSn . It is a colorless to yellow liquid with a special smell and a relative density of 1.72 g/cm³ . This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Triethyltin hydroxide can be synthesized through several methods. One common method involves treating triethyltin chloride with a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction typically proceeds as follows:
(C2H5)3SnCl+KOH→(C2H5)3SnOH+KCl
This method involves the use of hydrochloric acid (HCl) followed by potassium hydroxide (KOH) to remove diethyltin oxide impurities .
Chemical Reactions Analysis
Triethyltin hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltin oxide.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: It can undergo substitution reactions with halogens to form triethyltin halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triethyltin hydroxide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: It is used to study the effects of organotin compounds on biological systems, particularly their neurotoxic effects.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain types of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of triethyltin hydroxide involves its interaction with cellular components, particularly in the nervous system. It is known to inhibit the uptake of gamma-aminobutyric acid (GABA) into synaptosomes, which can lead to neurotoxic effects . The molecular targets and pathways involved include the inhibition of GABA transporters and disruption of cellular ion homeostasis.
Comparison with Similar Compounds
Triethyltin hydroxide can be compared with other organotin compounds such as:
Trimethyltin hydroxide: Similar in structure but with methyl groups instead of ethyl groups.
Triphenyltin hydroxide: Contains phenyl groups instead of ethyl groups and is used as a fungicide.
Tributyltin hydroxide: Contains butyl groups and is used as an antifouling agent.
This compound is unique due to its specific applications in neurotoxicity studies and its distinct chemical properties .
Properties
CAS No. |
994-32-1 |
---|---|
Molecular Formula |
C6H17OSn |
Molecular Weight |
223.91 g/mol |
InChI |
InChI=1S/3C2H5.H2O.Sn/c3*1-2;;/h3*1H2,2H3;1H2; |
InChI Key |
OLBXOAKEHMWSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)CC.O |
Origin of Product |
United States |
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